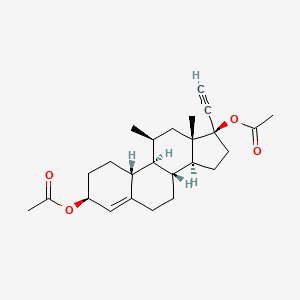

Methynodiol diacetate

Description

Propriétés

Numéro CAS |

23163-51-1 |

|---|---|

Formule moléculaire |

C25H34O4 |

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

[(3S,8R,9S,10R,11S,13S,14S,17R)-17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H34O4/c1-6-25(29-17(4)27)12-11-22-21-9-7-18-13-19(28-16(3)26)8-10-20(18)23(21)15(2)14-24(22,25)5/h1,13,15,19-23H,7-12,14H2,2-5H3/t15-,19-,20-,21-,22-,23+,24-,25-/m0/s1 |

Clé InChI |

GFIDKNMXIYHURY-YIHNMZODSA-N |

SMILES |

CC1CC2(C(CCC2(C#C)OC(=O)C)C3C1C4CCC(C=C4CC3)OC(=O)C)C |

SMILES isomérique |

C[C@H]1C[C@]2([C@@H](CC[C@]2(C#C)OC(=O)C)[C@H]3[C@H]1[C@H]4CC[C@@H](C=C4CC3)OC(=O)C)C |

SMILES canonique |

CC1CC2(C(CCC2(C#C)OC(=O)C)C3C1C4CCC(C=C4CC3)OC(=O)C)C |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for Methynodiol Diacetate: Historical and Modern Approaches

While specific historical and modern synthetic routes exclusively for methynodiol diacetate are not widely documented in publicly accessible literature, its synthesis can be inferred from the preparation of structurally related 19-nortestosterone derivatives, such as ethynodiol (B195179) diacetate. The synthesis would logically commence from a suitable steroid precursor, with key steps involving the introduction of the 11β-methyl group, the ethynyl (B1212043) group at C17, and the formation of the diacetate ester.

A plausible historical approach, based on synthetic strategies of the mid-20th century, would likely involve a multi-step sequence starting from a readily available steroid. The introduction of the 11β-methyl group is a critical step that differentiates it from more common 19-nortestosterone derivatives.

A hypothetical synthetic pathway for methynodiol, the precursor to methynodiol diacetate, can be outlined based on the synthesis of related compounds:

| Step | Transformation | Reagents and Conditions (Hypothetical) |

| 1 | Introduction of 11β-methyl group | Grignard reaction with a suitable 11-keto steroid precursor followed by dehydration and hydrogenation. |

| 2 | Ethynylation at C17 | Reaction of the 17-keto steroid with an acetylide, such as potassium acetylide in liquid ammonia. |

| 3 | Reduction of the C3-ketone | Stereoselective reduction to the 3β-hydroxyl group using a reducing agent like sodium borohydride. |

| 4 | Diacetylation | Esterification of the 3β- and 17β-hydroxyl groups with acetic anhydride in the presence of a base like pyridine. |

Advanced Synthetic Strategies for Isotopic Labeling and Fluorescent Tagging for Mechanistic Studies

For in-depth mechanistic studies, including receptor binding assays and metabolic tracking, isotopic labeling and fluorescent tagging of methynodiol diacetate are invaluable tools. These techniques allow for the sensitive and specific detection of the molecule in complex biological systems.

Isotopic Labeling: Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can be incorporated into the methynodiol diacetate structure. wikipedia.org This is typically achieved by using isotopically labeled starting materials or reagents in the synthetic pathway. For instance, deuterated reagents could be used in the reduction steps, or ¹³C-labeled acetyl groups could be introduced during the final diacetylation step. The resulting labeled compound can be traced and quantified using mass spectrometry or NMR spectroscopy. wikipedia.org

Fluorescent Tagging: Fluorescent tags can be attached to the methynodiol diacetate molecule to enable its visualization in biological systems using fluorescence microscopy. acs.orgacs.orgnih.govnih.govresearchgate.net The choice of fluorophore and the point of attachment are critical to ensure that the biological activity of the steroid is not significantly altered. A common strategy involves linking a fluorescent dye, such as a BODIPY or rhodamine derivative, to a position on the steroid that is not essential for receptor binding, often via a flexible linker to minimize steric hindrance. acs.orgacs.orgnih.govnih.govresearchgate.net

| Modification | Purpose | Common Techniques |

| Isotopic Labeling | Metabolic studies, quantification in biological samples | Use of isotopically labeled precursors or reagents in synthesis |

| Fluorescent Tagging | Visualization of receptor binding and cellular localization | Covalent attachment of a fluorescent dye via a linker |

Regioselective and Stereoselective Synthesis of Methynodiol Diacetate Analogs for Structure-Activity Relationship Investigations

The synthesis of analogs of methynodiol diacetate with modifications at specific positions is crucial for investigating structure-activity relationships (SAR). This involves the use of regioselective and stereoselective reactions to introduce functional groups at desired locations on the steroid nucleus.

Regioselective Synthesis: This aims to modify a specific position on the steroid backbone. For example, functionalization of the A-ring or other positions can be achieved through various methods, including microbial hydroxylation or the use of directing groups to guide reagents to a particular site. tdl.org

Stereoselective Synthesis: The stereochemistry of the steroid is critical for its biological activity. Stereoselective reactions ensure the formation of a specific stereoisomer. For instance, the reduction of the C3-ketone to a 3β-hydroxyl group must be stereoselective to achieve the desired biological activity. Modern catalytic methods, including enzymatic reactions, offer high stereoselectivity in steroid synthesis.

The synthesis of analogs with variations in the 11β-substituent or modifications to the ethynyl group at C17 would provide valuable insights into the structural requirements for progestogenic activity.

Purification and Characterization Techniques for Research-Grade Methynodiol Diacetate Samples

Obtaining high-purity methynodiol diacetate is essential for accurate biological and pharmacological studies. A combination of chromatographic and spectroscopic techniques is employed for purification and characterization.

Purification:

Crystallization: A traditional and effective method for purifying solid compounds.

Chromatography: Various chromatographic techniques are indispensable for the purification of steroids. britannica.comresearchgate.netnih.gov

Column Chromatography: Often used for initial purification on silica gel or alumina. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): A powerful technique for the final purification of research-grade samples, offering high resolution and the ability to separate closely related impurities. rsc.org Both normal-phase and reversed-phase HPLC can be utilized.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules, including steroids. dntb.gov.ua They provide detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the acetate (B1210297) carbonyls and the alkyne group.

| Technique | Purpose |

| HPLC | Final purification to high purity |

| ¹H and ¹³C NMR | Structural elucidation and stereochemical assignment |

| Mass Spectrometry | Molecular weight determination and structural confirmation |

| IR Spectroscopy | Functional group identification |

Molecular Interactions and Biochemical Mechanisms of Methynodiol Diacetate

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction of a steroid, such as methynodiol diacetate, with its cognate receptor (e.g., the progesterone (B1679170) receptor) is fundamentally defined by its binding kinetics and thermodynamics. These parameters determine the strength and duration of the signal the ligand initiates.

Quantitative determination of receptor affinity is crucial for understanding the potency of a ligand. Several experimental methodologies are employed for this purpose.

Radioligand Binding Assays: This is a common and powerful technique used to characterize receptor-ligand interactions. In these assays, a radioactive version of a ligand (radioligand) is used to measure the amount of binding to its receptor.

Competitive Binding Studies: To determine the affinity of a non-radioactive compound like methynodiol diacetate, competitive binding assays are performed. Here, the unlabeled compound competes with a known radioligand for binding to the receptor. By measuring the concentration of the unlabeled compound required to displace 50% of the specific binding of the radioligand (the IC50 value), the inhibitory constant (Ki) can be calculated. The Ki value is an intrinsic measure of the ligand's binding affinity. While this method is standard for characterizing progestins, specific Ki values for methynodiol diacetate at the progesterone receptor or other steroid receptors are not readily available in published literature.

Saturation Experiments: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until saturation is reached. This allows for the determination of the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. Data from saturation binding studies specific to methynodiol diacetate are not available.

A comparative look at other progestins shows a wide range of affinities for the progesterone receptor (PR), which influences their biological activity. For instance, a study comparing various progestins found that their relative binding affinities for the human PR can differ significantly, which in turn affects their potency. nih.govnih.gov

Receptor occupancy dynamics describe the time course of a ligand binding to and dissociating from its receptor. These kinetic parameters, the association rate (k-on) and the dissociation rate (k-off), are critical determinants of a drug's duration of action. A slow dissociation rate, for example, can lead to a prolonged biological effect. These rates are often measured using kinetic radioligand binding assays. Despite the importance of these parameters, specific data on the receptor occupancy dynamics and dissociation rates for methynodiol diacetate have not been documented in the scientific literature.

The therapeutic utility and side-effect profile of a synthetic steroid are heavily dependent on its receptor selectivity. Progestins can sometimes bind to other steroid receptors, such as the androgen, glucocorticoid, and mineralocorticoid receptors, leading to off-target effects. nih.gov The selectivity of a compound like methynodiol diacetate would be assessed by performing competitive binding assays using a panel of different steroid receptors in various cellular (e.g., breast cancer cell lines like MCF-7) and subcellular (e.g., cytosol preparations) models. nih.gov However, a comprehensive receptor selectivity profile for methynodiol diacetate is not available in published studies.

Table 1: Receptor Binding Affinity (Ki) of Selected Progestins for the Mineralocorticoid Receptor (MR) This table presents data for other progestins to illustrate the concept of receptor selectivity, as specific data for Methynodiol Diacetate is unavailable.

| Progestin | Ki (nM) for MR |

| Progesterone | 2.1 ± 0.3 |

| Drospirenone (DRSP) | 0.6 ± 0.1 |

| Gestodene (GES) | 2.5 ± 0.3 |

| Levonorgestrel (LNG) | 8.1 ± 0.6 |

| Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) | 10.4 ± 1.1 |

Source: Adapted from comparative studies on progestin off-target effects. nih.gov

Enzymatic Modulation and Substrate Interactions

Synthetic steroids can act not only as receptor ligands but also as modulators of key enzymes, particularly those involved in steroid metabolism (steroidogenesis).

Cell-free systems, which utilize purified enzymes or microsomal preparations, are ideal for investigating the direct effects of a compound on enzyme activity without the complexities of a cellular environment. nih.govnih.gov For a compound like methynodiol diacetate, its potential to inhibit or activate key steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or cytochrome P450 enzymes (e.g., P450c17) would be a critical area of investigation. nih.gov Such studies typically measure the rate of conversion of a substrate to a product in the presence and absence of the test compound to determine parameters like the IC50 or the inhibition constant (Ki). For example, the progestin medroxyprogesterone acetate has been shown to be a competitive inhibitor of human 3β-HSD II. nih.gov However, there is no available data from cell-free or other enzymatic assays detailing the inhibition or activation profile of methynodiol diacetate on these or other enzymes.

Elucidation of Enzyme-Substrate/Inhibitor Binding Mechanisms and Kinetic Parameters

There is a notable absence of specific research detailing the enzyme-substrate or enzyme-inhibitor binding mechanisms of Methynodiol Diacetate. Scientific literature does not currently provide data on its kinetic parameters, such as the Michaelis constant (Km) or the catalytic rate constant (kcat), in relation to specific enzymes. Consequently, a data table of kinetic parameters cannot be generated at this time.

Studies on Allosteric Regulation and Conformational Changes Induced by Methynodiol Diacetate

No studies have been identified that specifically investigate the allosteric regulation of enzymes or receptors by Methynodiol Diacetate. Allosteric regulation involves the binding of a modulator to a site other than the active site, resulting in a conformational change that alters the protein's activity. ebi.ac.uk However, there is no available research demonstrating this mechanism for Methynodiol Diacetate or detailing any specific conformational changes it may induce in target proteins.

Intracellular Signaling Pathway Perturbations

Information regarding the specific effects of Methynodiol Diacetate on intracellular signaling pathways is not available in the current body of scientific literature.

Analysis of Downstream Signaling Cascade Activation in Cellular Systems (e.g., G-protein coupled pathways, kinase cascades)

There are no specific studies analyzing how Methynodiol Diacetate activates or inhibits downstream signaling cascades in cellular systems. G-protein coupled receptor (GPCR) pathways and kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are fundamental in cellular signaling. nih.govnih.gov However, the role of Methynodiol Diacetate in modulating these pathways has not been documented.

Examination of Protein-Protein Interactions within Signal Transduction Complexes

The examination of specific protein-protein interactions that may be modulated by Methynodiol Diacetate within signal transduction complexes has not been reported. Signal transduction relies on a complex network of protein-protein interactions to relay signals from the cell surface to the nucleus. nih.gov There is currently no evidence to suggest which, if any, of these interactions are affected by Methynodiol Diacetate.

Methodologies for Assessing Modulation of Gene Expression and Protein Synthesis at the Cellular Level

While various methodologies exist to assess the modulation of gene expression and protein synthesis, such as quantitative real-time PCR (qPCR) and Western blotting, the application of these techniques to study the effects of Methynodiol Diacetate has not been described in published research. Therefore, no data on its impact on gene expression or protein synthesis at the cellular level is available.

Biochemical Metabolic Pathways and Biotransformation

Detailed studies on the biochemical metabolic pathways and biotransformation of Methynodiol Diacetate are not present in the available scientific literature. While the biotransformation of a related compound, ethynodiol (B195179) diacetate, has been investigated, yielding various hydroxylated and known metabolites through microbial and plant cell cultures, similar data for Methynodiol Diacetate is absent. nih.gov The specific enzymes involved in its metabolism and the resulting metabolites in biological systems have not been characterized.

Investigation of Enzymatic Biotransformation Pathways in In Vitro Cellular and Organelle Models

No research is available detailing the enzymatic processes involved in the breakdown of Methynodiol Diacetate in cellular or subcellular systems.

Identification and Structural Elucidation of Major and Minor Metabolites

There are no published reports identifying or characterizing the metabolic products of Methynodiol Diacetate.

Analysis of Methynodiol Diacetate's Impact on Endogenous Metabolic Fluxes and Energy Homeostasis

Further research is required to elucidate the metabolic fate and biochemical effects of Methynodiol Diacetate.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Features and Pharmacophoric Elements Critical for Activity

The progestogenic activity of methynodiol diacetate can be inferred by dissecting its molecular architecture in the context of established pharmacophore models for progesterone (B1679170) receptor (PR) ligands. The essential pharmacophoric elements for PR binding generally include a steroid scaffold, hydrogen bond acceptors, and hydrophobic features strategically positioned to interact with the receptor's ligand-binding pocket.

The core of methynodiol diacetate is the 19-nortestosterone steroid nucleus, a common framework for potent progestins. Key structural features likely contributing to its activity include:

The 17α-Ethynyl Group: This functional group is a hallmark of many potent synthetic progestins. Its rigid, linear geometry and electron-rich triple bond are thought to enhance binding affinity to the progesterone receptor, potentially through hydrophobic and electronic interactions within the ligand-binding pocket.

The 3β- and 17β-Diacetate Esters: Esterification at the 3β and 17β positions serves to increase the lipophilicity of the molecule. wikipedia.org These acetate (B1210297) esters are likely prodrug moieties, which are hydrolyzed in vivo to the active diol form, methynodiol. This metabolic activation is a common strategy to improve the oral bioavailability and duration of action of steroidal drugs. wikipedia.org

The Δ4-3-one System (post-hydrolysis): Upon hydrolysis of the 3β-acetate, the resulting 3β-hydroxyl group would likely isomerize to a more stable Δ4-3-keto system, a critical feature for high-affinity binding to the progesterone receptor. This A-ring conformation is a cornerstone of the pharmacophore for classical progestins.

A hypothetical pharmacophore model for the active metabolite of methynodiol diacetate would likely feature hydrogen bond acceptor sites at the 3-keto group and the 17β-hydroxyl group, along with a hydrophobic core defined by the steroid nucleus and the 11β-methyl and 17α-ethynyl substituents.

Table 1: Postulated Contribution of Key Structural Features of Methynodiol Diacetate to Progestogenic Activity

| Structural Feature | Postulated Role in Activity | Rationale based on Analogous Compounds |

| 19-Nortestosterone Scaffold | Provides the fundamental framework for progesterone receptor binding. | Common backbone for numerous potent synthetic progestins. |

| 17α-Ethynyl Group | Enhances binding affinity to the progesterone receptor. | A well-established potency-enhancing group in synthetic progestins. |

| 11β-Methyl Group | Potentially enhances potency and selectivity. | Studies on related 11β-methyl-19-norsteroids show high progestational activity. nih.gov |

| 3β- and 17β-Diacetate Esters | Act as prodrug moieties to improve pharmacokinetic properties. | Esterification is a common strategy to increase lipophilicity and oral bioavailability of steroids. wikipedia.org |

| Δ4-3-one System (active form) | Essential for high-affinity binding to the progesterone receptor. | A critical pharmacophoric element in classical progestins. |

Systematic Exploration of Chemical Modifications to Methynodiol Diacetate for Probing Mechanistic Insights

To experimentally validate the hypothetical SAR of methynodiol diacetate and to gain deeper mechanistic insights, a systematic exploration of chemical modifications would be necessary. This would involve synthesizing a series of analogs and evaluating their biological activity.

Modifications of the 17α-Substituent: The 17α-ethynyl group is a prime target for modification. Replacing it with other small, linear groups such as cyano or propynyl (B12738560) could probe the electronic and steric requirements at this position. Bioisosteric replacement with a halogen, such as chlorine or bromine, could also provide insights into the nature of the interaction with the receptor. nih.gov

Modifications of the 11β-Substituent: Varying the size and electronics of the 11β-substituent would be crucial. Replacing the methyl group with an ethyl or a trifluoromethyl group could elucidate the steric and electronic tolerance in this region of the molecule. The absence of this group would create a direct comparison to other 19-nortestosterone derivatives and quantify the contribution of the 11β-methyl group to activity.

Modifications of the Ester Groups: Synthesizing analogs with different ester groups at the 3β and 17β positions (e.g., propionate, enanthate) would help in understanding the influence of the ester's chain length on the rate of hydrolysis and, consequently, the pharmacokinetic profile of the compound. The mono-esters and the parent diol would also be essential for these studies.

Modifications of the Steroid Nucleus: Alterations to the steroid A-ring, such as the introduction of additional double bonds or methyl groups, could further refine the understanding of the structural requirements for optimal receptor interaction.

Table 2: Proposed Chemical Modifications of Methynodiol Diacetate and Their Rationale

| Target Position | Proposed Modification | Rationale for Mechanistic Insight |

| 17α | Replacement of ethynyl (B1212043) with cyano, propynyl, or halogen. | To probe the steric and electronic requirements for receptor binding at this position. |

| 11β | Replacement of methyl with ethyl, trifluoromethyl, or hydrogen. | To evaluate the impact of steric bulk and electronics at this position on potency and selectivity. |

| 3β and 17β | Variation of ester chain length (e.g., propionate, enanthate) and synthesis of mono-esters and the parent diol. | To investigate the influence of the prodrug moiety on pharmacokinetics and to identify the active metabolite. |

| Steroid Nucleus | Introduction of additional double bonds or methyl groups in the A-ring. | To explore the conformational requirements of the steroid backbone for optimal receptor interaction. |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Prediction

In the absence of extensive biological data for methynodiol diacetate, the development of a specific QSAR model is not feasible. However, the principles of QSAR could be applied to a series of newly synthesized analogs to predict their progestogenic activity and to gain a more quantitative understanding of the SAR.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly insightful. njit.edunih.govslideshare.net These methods correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields.

To build a predictive QSAR model, a training set of methynodiol diacetate analogs with a wide range of biological activities would be required. The molecules in the training set would be aligned based on a common structural feature, likely the steroid nucleus. CoMFA would then generate steric and electrostatic fields around the aligned molecules, and Partial Least Squares (PLS) analysis would be used to derive a statistical model that correlates these fields with the observed biological activities.

The resulting QSAR model would be visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic properties are predicted to either increase or decrease activity. These maps would provide a powerful tool for:

Predicting the activity of novel, unsynthesized analogs.

Guiding the design of more potent and selective progestins.

Providing a deeper, quantitative understanding of the ligand-receptor interactions.

For instance, a CoMFA model might reveal that a bulky, sterically favored region near the 11β-position is beneficial for activity, while a negatively charged region near the 17α-substituent is detrimental. This information would be invaluable for the rational design of future progestins based on the methynodiol diacetate scaffold.

De Novo Design of Chemical Probes Based on SAR Principles for Target Elucidation

While the primary target of methynodiol diacetate is presumed to be the progesterone receptor, the design of chemical probes based on its structure could definitively confirm this and potentially identify off-target interactions. These probes are valuable tools for chemical biology and drug discovery.

Fluorescent Probes: A fluorescent probe could be designed by conjugating a fluorophore, such as a BODIPY dye, to the methynodiol diacetate scaffold. nih.govacs.orgacs.orgresearchgate.net The point of attachment would need to be carefully chosen to minimize disruption of the key pharmacophoric features. Based on the SAR of related compounds, modification at a position distant from the core steroid nucleus, perhaps via a linker attached to a less critical region, would be ideal. Such a probe would allow for the visualization of the compound's subcellular localization and its interaction with the progesterone receptor in living cells using fluorescence microscopy.

Biotinylated Probes: A biotinylated probe could be synthesized by attaching a biotin (B1667282) molecule to methynodiol diacetate, again via a suitable linker. jpt.comnih.govsigmaaldrich.com This probe would be instrumental in affinity purification-mass spectrometry (AP-MS) experiments. By incubating the biotinylated probe with cell lysates, any proteins that bind to it can be captured using streptavidin-coated beads and subsequently identified by mass spectrometry. This approach would not only confirm the interaction with the progesterone receptor but could also uncover novel binding partners.

Photoaffinity Probes: For a more direct and covalent labeling of the target protein, a photoaffinity probe could be developed. nih.govcaymanchem.comnih.gov This would involve incorporating a photoreactive group, such as a diazirine, into the structure of methynodiol diacetate. Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks with nearby amino acid residues in the binding pocket of the target protein. Subsequent proteomic analysis can then identify the labeled protein and even map the specific site of interaction.

Table 3: Potential Chemical Probes Based on Methynodiol Diacetate

| Probe Type | Reporter Group | Application | Rationale for Design |

| Fluorescent Probe | BODIPY or other fluorophore | Cellular imaging and localization studies. | To visualize the interaction of the compound with its target in live cells. |

| Biotinylated Probe | Biotin | Affinity purification and target identification. | To isolate and identify binding partners from cell lysates. |

| Photoaffinity Probe | Diazirine or other photoreactive group | Covalent labeling of the target protein and binding site mapping. | To definitively identify the target protein and the specific amino acid residues involved in binding. |

Advanced Research Methodologies and Experimental Models

In Vitro Cellular and Subcellular System Investigations

In vitro models are indispensable tools for elucidating the cellular and molecular mechanisms of action of synthetic compounds like methynodiol diacetate. These systems allow for controlled experimental conditions to dissect specific biological activities.

Application of Diverse Cell Culture Models for Mechanistic Studies

To understand the biological effects of methynodiol diacetate, a variety of cell culture models could be employed. Primary cells, directly isolated from tissues, would offer a biologically relevant system to study the compound's effects in a context that closely mimics the in vivo environment. Immortalized cell lines, which can be cultured indefinitely, would provide a consistent and reproducible system for mechanistic studies. Furthermore, recombinant cell systems, engineered to express specific receptors or signaling proteins, could be utilized to investigate the precise molecular targets of methynodiol diacetate. For instance, cells could be engineered to express different progesterone (B1679170) receptor isoforms to determine the compound's binding affinity and downstream signaling effects.

Studies Using Isolated Organelles, Membrane Fractions, and Purified Proteins

To delve deeper into the subcellular targets of methynodiol diacetate, studies could be conducted using isolated cellular components. For example, experiments with isolated mitochondria could assess the compound's impact on cellular respiration and energy metabolism. The use of membrane fractions would be crucial to investigate interactions with membrane-bound receptors and enzymes. nih.gov Purified proteins, particularly nuclear receptors like the progesterone receptor, would allow for direct binding assays to quantify the affinity and kinetics of the interaction between methynodiol diacetate and its potential targets.

High-Throughput Screening Assays for Identification of Molecular Targets and Pathways

High-throughput screening (HTS) represents a powerful methodology to systematically test a large number of compounds for their biological activity. nih.govnih.govchemdiv.comprinceton.edudianabiotech.com In the context of methynodiol diacetate, HTS assays could be developed to identify its molecular targets and affected signaling pathways. This could involve cell-based assays that measure changes in gene expression, protein levels, or cellular phenotypes in response to the compound. For example, a reporter gene assay could be used to screen for activation or inhibition of specific transcription factors. Such screening would provide a broad overview of the compound's biological activities and guide further mechanistic studies.

Theoretical and Computational Chemistry Approaches

Computational methods are increasingly used to predict and understand the behavior of molecules at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. This method could be used to model the interaction of methynodiol diacetate with the ligand-binding domain of the progesterone receptor and other potential off-target proteins. Following docking, molecular dynamics (MD) simulations could be employed to simulate the dynamic behavior of the ligand-receptor complex over time. chemrxiv.orgrsc.orgrsc.orgresearchgate.net These simulations provide valuable information about the stability of the interaction, the conformational changes induced by ligand binding, and the key amino acid residues involved in the interaction.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformational Analysis

Quantum chemical calculations can provide detailed information about the electronic structure, reactivity, and conformational preferences of a molecule. mdpi.com For methynodiol diacetate, these calculations could be used to determine its three-dimensional shape, the distribution of electron density, and its reactivity towards potential biological targets. This information is crucial for understanding its structure-activity relationship and for designing more potent and selective analogs. Conformational analysis would be particularly important to identify the low-energy conformations of the molecule that are most likely to be biologically active. mdpi.com

In Silico Predictive Modeling for Biochemical Pathway Analysis and Interaction Networks

In the study of Methynodiol diacetate, in silico predictive modeling serves as a powerful computational tool to forecast its biochemical pathways and map its potential interaction networks within a biological system. Although specific predictive models for Methynodiol diacetate are not widely documented in publicly accessible databases, the methodologies employed for other pharmacologically active compounds can be applied. These computational approaches, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, leverage the chemical structure of Methynodiol diacetate to predict its behavior. ushio.co.jpnih.gov

QSAR models for Methynodiol diacetate would involve correlating its structural or physicochemical properties with its biological activity. This can help in predicting its potential targets and off-target effects, thereby elucidating possible biochemical pathways it might modulate. For instance, based on its steroidal backbone, models could predict interactions with nuclear receptors.

Machine learning methods can analyze vast datasets of compound-protein interactions to predict the likelihood of Methynodiol diacetate binding to specific proteins. nih.gov By inputting the known structural features of Methynodiol diacetate, these models can generate a ranked list of potential protein targets. This information is crucial for constructing hypothetical interaction networks, which can then be validated through experimental studies. These networks provide a visual representation of the predicted direct and indirect interactions of Methynodiol diacetate, offering insights into its mechanism of action and potential systemic effects.

The application of these predictive models is instrumental in the early stages of research, guiding hypothesis-driven experimental work and reducing the time and cost associated with laboratory screening. ushio.co.jp

Advanced Analytical Techniques for Research Samples

High-Resolution Spectroscopic Methods for Structural Confirmation and Interaction Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of Methynodiol diacetate and for analyzing its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the atomic-level structure of Methynodiol diacetate in solution. 1D NMR spectra (¹H and ¹³C) would confirm the presence of specific functional groups, while 2D NMR techniques like COSY, HSQC, and HMBC would be used to elucidate the connectivity of atoms within the molecule, confirming its steroidal framework and the position of the diacetate groups.

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of Methynodiol diacetate. High-resolution mass spectrometry would provide a highly accurate mass measurement, further confirming its molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy would be utilized to identify the functional groups present in Methynodiol diacetate. The characteristic vibrational frequencies of carbonyl groups in the acetate (B1210297) esters and other structural features would be observed, providing corroborative evidence of its chemical structure.

Circular Dichroism (CD) Spectroscopy could be employed to study the conformational aspects of Methynodiol diacetate and its interactions with chiral macromolecules like proteins. Changes in the CD spectrum of a target protein upon binding of Methynodiol diacetate can indicate conformational changes in the protein, providing insights into the binding mechanism.

| Spectroscopic Method | Application for Methynodiol Diacetate | Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, stereochemistry |

| Mass Spectrometry | Molecular Weight Determination | Elemental composition, molecular formula confirmation |

| FTIR Spectroscopy | Functional Group Identification | Presence of key chemical bonds (e.g., C=O, C-O) |

| Circular Dichroism | Interaction Analysis | Conformational changes in target macromolecules upon binding |

Advanced Chromatographic Techniques for Quantification and Metabolite Profiling in Complex Biological Matrices

Advanced chromatographic techniques are essential for the accurate quantification of Methynodiol diacetate and for the identification and profiling of its metabolites in complex biological samples such as plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying Methynodiol diacetate in biological matrices. This technique separates Methynodiol diacetate from other components in the sample via HPLC, followed by its detection and quantification using MS/MS. The development of a validated HPLC-MS/MS method would be a critical step in pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of Methynodiol diacetate, particularly for its volatile derivatives. This technique is valuable for metabolite profiling, helping to identify metabolic products resulting from biotransformation reactions such as hydrolysis of the acetate groups or hydroxylation of the steroid core.

Metabolite profiling studies would involve treating a biological system (e.g., cell culture, animal model) with Methynodiol diacetate and analyzing samples over time using these advanced chromatographic techniques. By comparing the metabolic profiles of treated and untreated samples, researchers can identify the metabolites of Methynodiol diacetate and gain insights into its metabolic fate.

| Chromatographic Technique | Primary Application | Sample Type | Key Advantages |

| HPLC-MS/MS | Quantification | Plasma, Urine, Tissues | High sensitivity, high selectivity, suitable for non-volatile compounds |

| GC-MS | Metabolite Profiling | Urine, Tissues | Excellent separation for volatile compounds, extensive spectral libraries for identification |

Biophysical Techniques for Characterizing Molecular Interactions

Biophysical techniques are crucial for the detailed characterization of the interactions between Methynodiol diacetate and its potential biological targets. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics of binding between a ligand (Methynodiol diacetate) and a target molecule (e.g., a receptor protein) immobilized on a sensor surface. SPR provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of Methynodiol diacetate to its target molecule in solution. nih.gov A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event, providing a complete thermodynamic profile of the interaction. nih.gov

MicroScale Thermophoresis (MST) is another technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which changes upon binding. MST requires small sample amounts and can be performed in complex biological liquids, making it a versatile tool for studying the interactions of Methynodiol diacetate.

| Biophysical Technique | Measurement Principle | Key Parameters Determined |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Association rate (ka), dissociation rate (kd), affinity (KD) |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |

| MicroScale Thermophoresis (MST) | Change in molecular motion in a temperature gradient | Binding affinity (KD) |

Future Research Trajectories for the Synthetic Steroid Methynodiol Diacetate

Methynodiol diacetate, also known as 11β-methyletynodiol diacetate, is a steroidal progestin from the 19-nortestosterone family, which was patented in 1968 but never commercialized. wikipedia.org Consequently, it remains a sparsely studied compound within the vast landscape of synthetic steroids. While its primary action is understood to be mediated through progestin pathways, the nuanced molecular mechanisms and broader biochemical impact have not been explored with modern research technologies. The future of academic research on Methynodiol diacetate lies in leveraging cutting-edge methodologies to unlock a deeper understanding of its biological activities, offering potential insights that could extend to the broader class of synthetic progestins.

Q & A

Basic: How can Methynodiol diacetate be synthesized and purified for experimental use?

Methodological Answer:

- Synthesis: Use oxidizing agents like iodobenzene diacetate to oxidize precursor compounds (e.g., porphyrinogen derivatives), as demonstrated in studies achieving ~46% yield .

- Purification: Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate the compound. Validate purity (>98%) via retention time alignment and spiking experiments .

- Crystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to obtain high-purity crystals for structural analysis .

Basic: What analytical techniques are recommended for characterizing Methynodiol diacetate’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm esterification (acetate peaks at δ ~2.0 ppm) and stereochemistry. Compare with reference spectra for ethynodiol derivatives .

- Infrared (IR) Spectroscopy: Identify acetate carbonyl stretches (~1740 cm⁻¹) and hydroxyl/alkyne groups. Cross-reference with databases like NIST Chemistry WebBook .

- Mass Spectrometry (MS): Perform High-Resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: How should researchers assess the stability of Methynodiol diacetate under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C). Monitor gas emissions (e.g., acetic acid) using FTIR .

- Hydrolytic Stability: Incubate the compound in buffered solutions (pH 3–9) at 37°C. Quantify degradation products via HPLC and adjust formulation pH to minimize hydrolysis .

- Storage Recommendations: Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation and moisture absorption .

Advanced: How can contradictory carcinogenicity data for ethynodiol diacetate derivatives be resolved?

Methodological Answer:

- Data Reconciliation: Compare in vivo rodent studies (e.g., IARC’s limited evidence for tumorigenicity) with in vitro genotoxicity assays (Ames test, micronucleus assay). Account for species-specific metabolic pathways .

- Dose-Response Analysis: Use nonlinear regression models to evaluate threshold effects. For example, low-dose hormesis vs. high-dose toxicity .

- Epigenetic Profiling: Perform chromatin immunoprecipitation (ChIP) to assess histone modifications linked to carcinogenic pathways .

Advanced: What computational strategies are suitable for modeling Methynodiol diacetate’s interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding affinities to steroid receptors (e.g., progesterone) using AMBER or GROMACS. Parameterize force fields with QM/MM-derived charges .

- Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate with experimental cytotoxicity data .

- Docking Studies: Use AutoDock Vina to predict interactions with CYP450 enzymes, informing metabolic pathway analysis .

Advanced: How can researchers evaluate synergistic effects of Methynodiol diacetate in combination therapies?

Methodological Answer:

- Isobolographic Analysis: Design dose-matrix experiments to quantify synergism/antagonism. Calculate Combination Index (CI) values using CompuSyn software .

- Transcriptomic Profiling: Perform RNA-seq on treated cell lines to identify co-regulated pathways (e.g., hormone signaling or apoptosis) .

- Pharmacokinetic Modeling: Use PK-Sim to simulate tissue distribution and clearance when co-administered with other drugs .

Basic: What toxicological screening protocols are recommended for early-stage studies?

Methodological Answer:

- Acute Toxicity: Conduct OECD 423 tests in rodents, monitoring mortality, organ weights, and histopathology over 14 days .

- Skin/Eye Irritation: Follow OECD 404 (skin) and 405 (eye) guidelines using reconstructed human tissue models (e.g., EpiDerm™) to reduce animal testing .

- Respiratory Safety: Assess aerosolized compound exposure in vitro using ALI (air-liquid interface) lung models .

Advanced: How can oxidation intermediates be tracked during Methynodiol diacetate synthesis?

Methodological Answer:

- In Situ Monitoring: Use Raman spectroscopy with a 785 nm laser to detect transient intermediates (e.g., radical species) during iodobenzene diacetate-mediated reactions .

- Quenching Studies: Halt reactions at timed intervals with sodium thiosulfate. Analyze quenched samples via LC-MS to reconstruct reaction pathways .

- Isotopic Labeling: Synthesize ¹⁸O-labeled precursors to trace oxygen incorporation in acetate groups .

Advanced: What statistical methods address variability in pharmacological data for diacetate derivatives?

Methodological Answer:

- Mixed-Effects Models: Account for batch-to-batch variability and inter-subject differences in dose-response studies .

- Bayesian Meta-Analysis: Pool data from heterogeneous studies (e.g., in vivo/in vitro) to estimate toxicity thresholds .

- Principal Component Analysis (PCA): Reduce dimensionality in high-throughput screening datasets to identify outlier compounds .

Advanced: How do in vivo and in vitro models differ in assessing endocrine disruption risks?

Methodological Answer:

- Transgenic Reporter Assays: Use GH3.Luc cells (PR/ER-responsive) for high-throughput screening of receptor activation, followed by validation in ovariectomized rodent models .

- Tissue-Specific Biodistribution: Employ whole-body autoradiography with ¹⁴C-labeled compound to quantify accumulation in endocrine organs .

- Omics Integration: Combine transcriptomic data from MCF-7 cells (in vitro) with serum steroid levels from in vivo studies to model systemic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.